molecular formula C17H26ClNO B1683821 Vesamicol hydrochloride CAS No. 120447-62-3

Vesamicol hydrochloride

Cat. No.: B1683821
CAS No.: 120447-62-3
M. Wt: 295.8 g/mol
InChI Key: XJNUHVMJVWOYCW-GBNZRNLASA-N
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Mechanism of Action

Target of Action

Vesamicol hydrochloride primarily targets the Vesicular Acetylcholine Transporter (VAChT) . VAChT is an intracellular transporter responsible for carrying newly synthesized acetylcholine (ACh) into secretory vesicles in the presynaptic nerve terminal .

Mode of Action

This compound acts by inhibiting acetylcholine uptake into synaptic vesicles, thereby reducing its release . It causes a non-competitive and reversible block of the intracellular transporter VAChT . This blockage leads to a decrease in acetylcholine release as the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm, is disrupted .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By blocking the VAChT, this compound disrupts the normal functioning of this pathway. The disruption leads to a decrease in the apparent activity of cholinergic neurons . This is because the blockage of acetylcholine loading leads to empty vesicles fusing with neuron membranes, decreasing ACh release .

Result of Action

The primary molecular effect of this compound’s action is the reduction of acetylcholine release from presynaptic nerve terminals . This results in a decrease in the activity of cholinergic neurons . On a cellular level, this can lead to changes in neuronal communication and potentially impact various physiological processes that rely on cholinergic signaling.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the proton gradient that drives the transport process of VAChT . .

Biochemical Analysis

Biochemical Properties

Vesamicol hydrochloride plays a significant role in biochemical reactions, particularly those involving acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), a protein responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . The interaction between this compound and VAChT is non-competitive and reversible .

Cellular Effects

This compound affects various types of cells and cellular processes. By inhibiting the uptake of ACh into synaptic vesicles, it reduces the release of ACh, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding to the intracellular transporter VAChT. This binding blocks the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm . As a result, acetylcholine loading is blocked, leading to empty vesicles fusing with neuron membranes and a decrease in ACh release .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in male Wistar rats, the levels of cytosolic acetylcholine (ACh) increased in all regions of the brain, while those of vesicular ACh decreased in all regions except for the striatum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in male Wistar rats, a dosage of 3 mg/kg of this compound increased the levels of cytosolic acetylcholine in all regions of the brain .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), which is responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the vesicular acetylcholine transporter (VAChT) . This interaction influences the localization and accumulation of this compound.

Subcellular Localization

This compound is localized in the presynaptic nerve terminal, where it interacts with the vesicular acetylcholine transporter (VAChT) to inhibit the uptake of acetylcholine into synaptic vesicles .

Properties

CAS No.

120447-62-3

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1

InChI Key

XJNUHVMJVWOYCW-GBNZRNLASA-N

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22232-64-0 (Parent)

shelf_life

>3 years if stored properly

solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-phenyl-1-piperidinyl)cyclohexanol
2-(4-phenylpiperidino)cyclohexanol
AH 5183
AH-5183
methylvesamicol
vesamicol
vesamicol hydrochloride
vesamicol hydrochloride, (+,-)-
vesamicol, (+,-)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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